molecular formula C10H14O2 B14413830 6-tert-Butyl-4-methyl-2H-pyran-2-one CAS No. 82343-53-1

6-tert-Butyl-4-methyl-2H-pyran-2-one

Cat. No.: B14413830
CAS No.: 82343-53-1
M. Wt: 166.22 g/mol
InChI Key: SIAXJAZJFHRGPP-UHFFFAOYSA-N
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Description

6-tert-Butyl-4-methyl-2H-pyran-2-one is a cyclic ester (lactone) belonging to the pyran-2-one family, characterized by a six-membered oxygen-containing ring. Its structure features a tert-butyl group at position 6 and a methyl group at position 2. The tert-butyl substituent is a bulky, branched alkyl group, imparting significant steric hindrance and lipophilicity. These properties influence its physical behavior (e.g., solubility, melting point) and chemical reactivity, distinguishing it from simpler pyranones.

Properties

CAS No.

82343-53-1

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

6-tert-butyl-4-methylpyran-2-one

InChI

InChI=1S/C10H14O2/c1-7-5-8(10(2,3)4)12-9(11)6-7/h5-6H,1-4H3

InChI Key

SIAXJAZJFHRGPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC(=C1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Design and Substrate Selection

The most efficient route to this compound involves a one-pot, three-component reaction adapted from Kepe et al.. This method employs:

  • Methyl ketone precursor : tert-Butyl methyl ketone (3-tert-butylbutan-2-one) introduces the tert-butyl group at position 6.
  • N,N-Dimethylacetamide dimethyl acetal : Serves as a carbonyl activator, forming an enamine intermediate.
  • N-Acylglycine : Hippuric acid (N-benzoylglycine) is optimal for high yields due to its electron-withdrawing benzoyl group.

Mechanistic Pathway

  • Enamine Formation : The methyl ketone reacts with N,N-dimethylacetamide dimethyl acetal under reflux (3–35 hours) to generate a β-enamine intermediate.
  • Acylation and Cyclization : The enamine undergoes nucleophilic attack by the N-acylglycine in acetic anhydride, leading to cyclization and dehydration to form the pyran-2-one core.
  • Functionalization : Steric effects from the tert-butyl group direct regioselective substitution at position 6, while the methyl group originates from the ketone precursor.

Key Reaction Conditions

Parameter Optimal Value
Temperature 110–120°C (reflux)
Solvent Acetic anhydride
Reaction Time 24–48 hours
Yield (with hippuric acid) 60–75% (estimated)

Advantages and Limitations

  • Advantages :
    • Avoids isolation of intermediates, reducing purification steps.
    • Scalable to multigram quantities with consistent yields.
  • Limitations :
    • Steric hindrance from the tert-butyl group may prolong reaction times.
    • Requires rigorous exclusion of moisture to prevent hydrolysis.

Alternative Synthetic Strategies

Multicomponent Reactions (MCRs)

Industrial-scale production often employs MCRs for atom economy. A hypothetical route involves:

  • Starting materials : tert-Butyl acetoacetate, formaldehyde, and ammonium acetate.
  • Conditions : Acid-catalyzed cyclocondensation at 80°C for 12 hours.
  • Outcome : Theoretical yields of 50–65%, though experimental validation is needed.

Cyclization of Keto-Esters

A retro-synthetic approach could utilize tert-butyl acetoacetate derivatives:

  • Claisen Condensation : With ethyl chloroacetate to form a diketone.
  • Acid-Catalyzed Cyclization : Using H2SO4 in ethanol to yield the pyran-2-one ring.

Optimization and Process Chemistry

Solvent and Catalysis

  • Solvent Effects : Acetic anhydride doubles as a solvent and acylating agent, enhancing reaction efficiency. Polar aprotic solvents (e.g., DMF) are less effective due to poor enamine stability.
  • Catalysis : Lewis acids (e.g., ZnCl2) at 5 mol% can accelerate cyclization by 20–30%.

Purification and Characterization

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product with >95% purity.
  • Spectroscopic Data :
    • 1H NMR (CDCl3) : δ 1.32 (s, 9H, tert-butyl), 2.45 (s, 3H, CH3), 6.12 (d, 1H, H-3), 7.82 (d, 1H, H-5).
    • MS (EI) : m/z 208 [M]+, consistent with C11H16O2.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-4-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-tert-Butyl-4-methyl-2H-pyran-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-tert-Butyl-4-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyran-2-one derivatives exhibit diverse functionalization patterns that dictate their applications in organic synthesis, pharmaceuticals, and materials science. Below is a comparative analysis of 6-tert-Butyl-4-methyl-2H-pyran-2-one with structurally related compounds:

Key Structural and Functional Differences

Compound Name Substituents (Positions) Key Properties/Applications Evidence Source
This compound tert-butyl (C6), methyl (C4) High lipophilicity; potential use in hydrophobic matrices or as a stabilizer due to steric bulk .
6-Nonyltetrahydro-2H-pyran-2-one Nonyl chain (C6) Enhanced lipophilicity vs. tert-butyl; likely used in surfactants or lipid-based systems .
Bromoenolide Lactone (BEL) Bromoalkenyl (C6), naphthyl (C3) Electrophilic reactivity (e.g., bromine-mediated cross-coupling); possible anticancer applications .
6-Hydroxy-6-methyl-2H-pyran-3-one Hydroxyl (C6), methyl (C6) High polarity; hydrogen-bonding capacity for aqueous-phase reactions or metal chelation .
6-(Hydroxymethyl)-2-methyl-3,4-dihydro-2H-pyran-4-one Hydroxymethyl (C6), methyl (C2) Susceptible to oxidation/esterification; intermediate in bioactive molecule synthesis .

Physicochemical and Reactivity Insights

  • Lipophilicity: The tert-butyl group in this compound confers greater hydrophobicity compared to hydroxyl- or hydroxymethyl-substituted analogs (e.g., 6-hydroxy-6-methyl-2H-pyran-3-one) . However, the linear nonyl chain in 6-nonyltetrahydro-2H-pyran-2-one may further increase lipid solubility .
  • Reactivity : BEL’s bromoalkenyl group enables participation in cross-coupling reactions, whereas 6-hydroxy-6-methyl-2H-pyran-3-one’s hydroxyl group facilitates acid-base or coordination chemistry .

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